

# Propyl Valerate: A Comprehensive Technical Review of Its Applications

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**Propyl valerate**, also known as propyl pentanoate, is a fatty acid ester with the chemical formula C<sub>8</sub>H<sub>16</sub>O<sub>2</sub>.[1][2] It is a colorless liquid characterized by a fruity, ethereal, and sweet aroma, with notes of apple and pineapple.[3][4] This comprehensive technical guide delves into the multifaceted applications of **propyl valerate**, detailing its use in the fragrance, flavor, and solvent industries, and exploring its potential in pharmaceutical applications. The guide also provides detailed experimental protocols for its synthesis and analytical methods for quality control.

## **Physicochemical Properties**

A thorough understanding of the physicochemical properties of **propyl valerate** is essential for its effective application. These properties are summarized in the table below.



Property	Value	References
Molecular Formula	C <sub>8</sub> H <sub>16</sub> O <sub>2</sub>	[1][2]
Molecular Weight	144.21 g/mol	[3]
CAS Number	141-06-0	[3]
Appearance	Colorless to pale yellow clear liquid	[4]
Density	0.872 g/mL at 20°C	[4]
Boiling Point	167.0 - 168.0 °C at 760 mmHg	[4]
Melting Point	-71.0 to -70.0 °C	[4]
Flash Point	37.78 °C (100.00 °F)	[4]
Refractive Index	1.405 at 20°C	[4]
Solubility	Soluble in alcohol; water solubility of 308.7 mg/L at 25°C (estimated)	[4]
Vapor Pressure	1.6 mmHg at 25°C (estimated)	[4]
Vapor Density	4.9 (Air = 1)	[4]

## **Applications of Propyl Valerate**

**Propyl valerate**'s distinct organoleptic properties and solvent capabilities have led to its use in a variety of industrial applications.

## **Fragrance and Flavor Industry**

The primary application of **propyl valerate** lies in the fragrance and flavor industries, where it is valued for its powerful and versatile fruity aroma.[3][4]

Organoleptic Profile:



Attribute	Description
Odor Type	Ethereal, fruity, pineapple, metallic, animal
Odor Description	At 10.00% in dipropylene glycol, it is described as ethereal, fruity, with pineapple and metallic notes.

Source: The Good Scents Company[4]

In fragrance formulations, it is recommended for use at levels up to 5.0% in the fragrance concentrate.[4] Its fruity and ethereal character makes it a valuable component in creating apple, pineapple, and other fruit-inspired scents.[3]

In the flavor industry, **propyl valerate** is used to impart or enhance fruity notes in a variety of food products. While specific taste threshold data is not readily available, its fruity aroma profile suggests its contribution to apple and tropical fruit flavor formulations.[5][6] **Propyl valerate** is listed in the DG SANTE Food Flavourings database.[4] Its FEMA GRAS (Generally Recognized As Safe) status is under the broader category of aliphatic esters, which have been evaluated for their safety as flavoring ingredients.[7][8][9]

## **Solvent Applications**

Esters of carboxylic acids are recognized as effective solvents for a wide range of plastics, plasticizers, resins, and lacquers.[10] **Propyl valerate**, as a propyl ester of a C5 carboxylic acid, falls into this category. While specific quantitative data on the solubility of resins like cellulose nitrate and epoxy resins in **propyl valerate** is limited in publicly available literature, the general properties of similar esters suggest its potential as a solvent in coatings and ink formulations. For instance, cellulose nitrate exhibits solubility in various esters, and the choice of solvent is often dependent on the degree of nitration.[11][12][13] Epoxy resins are also soluble in a range of organic solvents, including esters.[9]

## **Pharmaceutical Applications**

The use of valerate esters in pharmaceutical formulations is an area of active interest, primarily in the context of creating prodrugs to enhance the bioavailability and duration of action of active pharmaceutical ingredients (APIs).[14][15][16] For example, estradiol valerate is a well-known



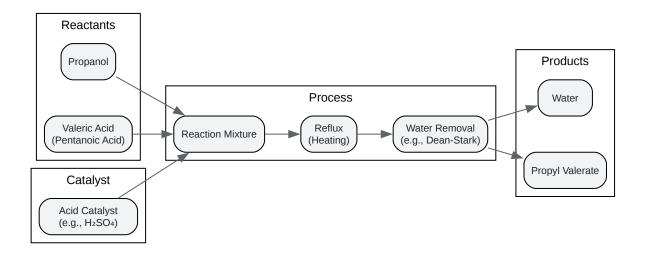
synthetic estrogen ester used in hormone replacement therapy.[14][15] The valerate ester moiety is cleaved in the body, releasing the active hormone. While there is no specific, widely documented use of **propyl valerate** itself as a pharmaceutical excipient or intermediate in a marketed drug, its chemical structure as an ester makes it a candidate for investigation in drug delivery systems or as a building block in the synthesis of more complex pharmaceutical compounds.[14][15]

## Synthesis of Propyl Valerate

**Propyl valerate** is typically synthesized through the esterification of valeric acid (pentanoic acid) with propanol. The two primary methods employed for this synthesis are Fischer esterification and enzymatic synthesis.

#### **Fischer Esterification**

Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.



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Fischer Esterification Workflow for **Propyl Valerate** Synthesis

Experimental Protocol - Fischer Esterification:

## Foundational & Exploratory





A general laboratory procedure for the synthesis of a similar ester, propyl propanoate, can be adapted for **propyl valerate**.[17][18]

#### Materials:

- Valeric acid
- n-Propanol
- Concentrated sulfuric acid (catalyst)
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- · Anhydrous magnesium sulfate or sodium sulfate
- Apparatus: Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

#### Procedure:

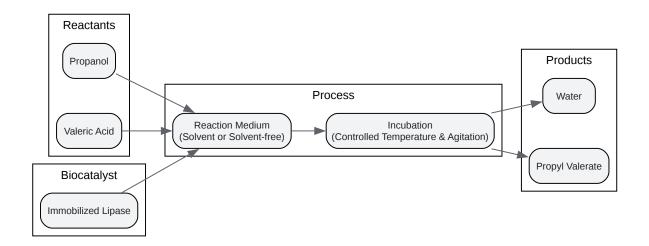
- In a round-bottom flask, combine valeric acid and a molar excess of n-propanol.
- Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.
- Assemble a reflux apparatus and heat the mixture to reflux for a specified period (typically 1-2 hours) to allow the reaction to reach equilibrium.
- After cooling, transfer the reaction mixture to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent.



• Purify the crude **propyl valerate** by fractional distillation, collecting the fraction at the boiling point of **propyl valerate** (167-168 °C).

## **Enzymatic Synthesis**

Enzymatic synthesis offers a more environmentally friendly ("green") alternative to traditional chemical methods, often proceeding under milder conditions with high selectivity.[5][19][20][21] [22] Lipases are commonly used enzymes for esterification reactions.



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Enzymatic Synthesis Workflow for Propyl Valerate

Experimental Protocol - Enzymatic Synthesis:

A general protocol for the enzymatic synthesis of a similar ester, ethyl valerate, can be adapted.[19][20]

#### Materials:

- Valeric acid
- n-Propanol



- Immobilized lipase (e.g., from Candida antarctica or Thermomyces lanuginosus)
- Organic solvent (e.g., heptane) or solvent-free system
- Apparatus: Shaking incubator or stirred-tank reactor, filtration setup

#### Procedure:

- Combine valeric acid, n-propanol, and the immobilized lipase in a suitable reaction vessel. The reaction can be run in an organic solvent or, for a greener process, solvent-free.
- Incubate the mixture at a controlled temperature (e.g., 30-60 °C) with constant agitation for a specified time to allow for enzymatic conversion.
- Monitor the reaction progress by taking samples periodically and analyzing them by gas chromatography.
- Once the reaction has reached the desired conversion, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can often be washed and reused.
- The product, propyl valerate, can be purified from the remaining reactants by distillation or other chromatographic techniques.

## **Quality Control and Analytical Methods**

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of **propyl valerate**, ensuring its purity and quality for various applications.[7][23][24][25][26][27][28]

GC-MS Parameters for **Propyl Valerate** Analysis:

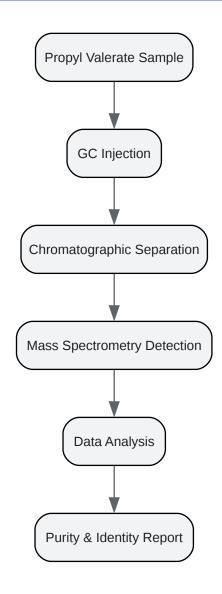


Parameter	Typical Value/Condition
GC Column	A non-polar or medium-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5ms, DB-5ms), is commonly used for flavor and fragrance analysis.
Injector Temperature	250 °C
Injection Mode	Split or splitless, depending on the concentration of the analyte.
Carrier Gas	Helium or Hydrogen
Oven Temperature Program	A temperature gradient is typically used, for example, starting at 50 °C, holding for a few minutes, then ramping up to 250-280 °C.
MS Detector	
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Mass Scan Range	40-300 amu

Note: These are general parameters and should be optimized for the specific instrument and application.

The identity of **propyl valerate** can be confirmed by comparing its mass spectrum with reference spectra in databases such as the NIST Mass Spectral Library.[1][29] The mass spectrum of propyl pentanoate is available in the NIST Chemistry WebBook.[1][29]





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Quality Control Workflow for Propyl Valerate using GC-MS

## Conclusion

**Propyl valerate** is a valuable ester with well-established applications in the fragrance and flavor industries, owing to its pleasant and complex fruity aroma. Its potential as a solvent and in pharmaceutical applications, while less explored, presents opportunities for future research and development. The synthesis of **propyl valerate** can be achieved through both traditional acid-catalyzed esterification and greener enzymatic routes. Robust analytical methods, primarily GC-MS, are essential for ensuring the quality and purity of this versatile chemical compound. This technical guide provides a comprehensive overview for researchers, scientists,



and drug development professionals working with or interested in the applications of **propyl** valerate.

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